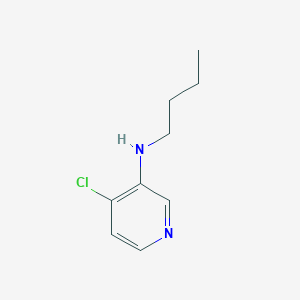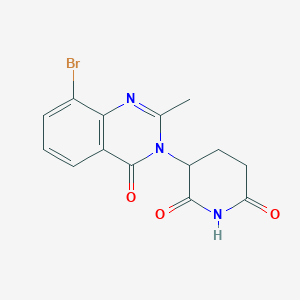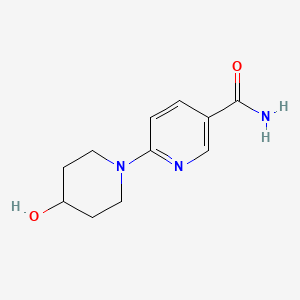
6-(4-hydroxypiperidin-1-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-hydroxypiperidin-1-yl)pyridine-3-carboxamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound features a nicotinamide moiety linked to a 4-hydroxypiperidine group, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-hydroxypiperidin-1-yl)pyridine-3-carboxamide typically involves the reaction of nicotinic acid derivatives with 4-hydroxypiperidine. One common method starts with the activation of nicotinic acid using reagents such as thionyl chloride, followed by the nucleophilic substitution with 4-hydroxypiperidine under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, and the product is purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, large-scale purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-hydroxypiperidin-1-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used to activate the compound for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 6-(4-oxopiperidin-1-yl)nicotinamide.
Reduction: Formation of 6-(4-aminopiperidin-1-yl)nicotinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a potential therapeutic agent.
Mécanisme D'action
The mechanism of action of 6-(4-hydroxypiperidin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s hydroxyl and amide groups play crucial roles in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **6-(4-Hydroxypiperidin-1-yl)methyl)nicotinic acid
- **6-(3-(Hydroxymethyl)piperidin-1-yl)methyl)nicotinic acid
- **6-(2-(2-Hydroxyethyl)piperidin-1-yl)methyl)nicotinic acid
Uniqueness
6-(4-hydroxypiperidin-1-yl)pyridine-3-carboxamide stands out due to its specific structural features that confer unique chemical reactivity and biological activity. Its combination of a nicotinamide moiety with a 4-hydroxypiperidine group allows for diverse chemical modifications and potential therapeutic applications .
Propriétés
Formule moléculaire |
C11H15N3O2 |
|---|---|
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
6-(4-hydroxypiperidin-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c12-11(16)8-1-2-10(13-7-8)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6H2,(H2,12,16) |
Clé InChI |
GXLMMARVCYSZNR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)C2=NC=C(C=C2)C(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
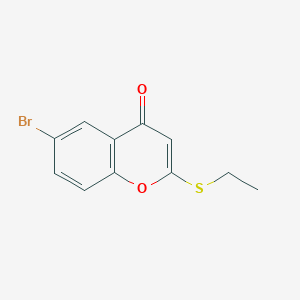

![[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methanamine](/img/structure/B8677495.png)
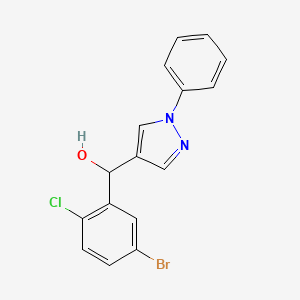
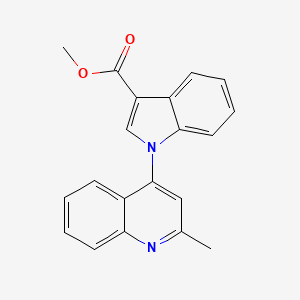
![1-[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethan-1-one](/img/structure/B8677511.png)
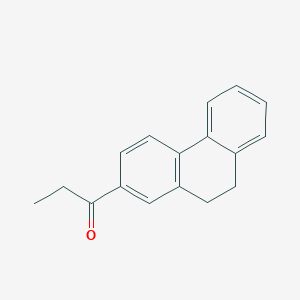
![ethyl 6,7,8,9-tetrahydro-4-oxo-10-propyl-4H-naphtho[2,3-b]pyran-2-carboxylate](/img/structure/B8677527.png)
